MYCi361

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

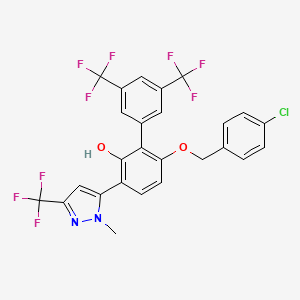

MYCi361, also known as NUCC-0196361, is a small-molecule inhibitor that targets the MYC protein. MYC is a transcription factor involved in regulating essential cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis. Overexpression of MYC is frequently observed in various cancers, making it a significant target for cancer therapy .

Wissenschaftliche Forschungsanwendungen

MYCi361 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als chemische Sonde verwendet, um die MYC-Funktion und ihre Rolle in zellulären Prozessen zu untersuchen.

Biologie: Untersucht die biologischen Pfade, die von MYC reguliert werden, und seine Auswirkungen auf die Zellproliferation und Apoptose.

Medizin: Erforscht sein Potenzial als therapeutisches Mittel zur Behandlung von MYC-gesteuerten Krebsarten.

Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Werkzeug für die Medikamentenentwicklung eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch direkte Bindung an das MYC-Protein, wodurch die MYC/MAX-Heterodimerisierung gestört wird. Diese Störung beeinträchtigt die MYC-gesteuerte Genexpression und fördert den MYC-Abbau durch verstärkte Phosphorylierung an Threonin-58. Der Abbau von MYC führt zur Unterdrückung des Tumorwachstums und zur Modulation des tumormikroenvironment .

Ähnliche Verbindungen:

MYCi975: Ein verbessertes Analogon von this compound mit besserer Verträglichkeit und Wirksamkeit.

10074-G5: Ein weiterer niedermolekularer Inhibitor, der das MYC-Protein angreift.

10074-A4: Ähnlich wie 10074-G5 hemmt es MYC durch Bindung an eine bestimmte Region des Proteins.

JKY-2-169: Ein niedermolekularer Inhibitor, der MYC angreift.

7594-0035: Eine weitere Verbindung, die an das MYC-Protein bindet.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner Fähigkeit, die MYC-Phosphorylierung zu verstärken und seinen Abbau zu fördern, was zu einer effektiven Unterdrückung des Tumorwachstums führt. Seine Kombination mit einer Anti-PD1-Immuntherapie hat vielversprechende Ergebnisse gezeigt, um die Antitumorwirksamkeit zu verbessern .

Wirkmechanismus

Target of Action

MYCi361 primarily targets the c-Myc protein , a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and death . c-Myc is frequently dysregulated in many human cancers and is involved in up to 70% of all human cancers .

Mode of Action

This compound binds directly to c-Myc, disrupting the formation of c-Myc/Max dimers, which are essential for the transcriptional activity of c-Myc . This disruption leads to the inhibition of c-Myc’s function .

Biochemical Pathways

The disruption of c-Myc/Max dimers by this compound enhances the phosphorylation of c-Myc on threonine-58 . This increased phosphorylation triggers the proteasome-mediated degradation of c-Myc . The degradation of c-Myc leads to the impairment of c-Myc-driven gene expression, affecting various cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis .

Pharmacokinetics

This compound has shown promising pharmacokinetic properties. It has a high plasma concentration, a long half-life, and improved tumor penetration . These properties contribute to its bioavailability and efficacy in vivo .

Result of Action

The action of this compound leads to the suppression of tumor growth . By inhibiting c-Myc, this compound impairs the proliferation of tumor cells and induces their death . In addition, this compound treatment has been observed to increase tumor immune cell infiltration .

Action Environment

The efficacy and stability of this compound can be influenced by the tumor immune microenvironment. This compound treatment has been shown to modulate the tumor immune microenvironment by increasing the expression of the immune-checkpoint protein PD-L1 . This modulation provides a rationale for combining this compound with anti–PD-1/PD-L1 therapy to enhance antitumor efficacy .

Biochemische Analyse

Biochemical Properties

MYCi361 binds directly to MYC, inhibiting its function and promoting its degradation by enhancing GSK3β–mediated phosphorylation . The Kd of this compound for binding to MYC is 3.2 μM .

Cellular Effects

This compound has been shown to suppress tumor growth in various types of cells . It influences cell function by disrupting MYC/MAX complexes, promoting MYC T58 phosphorylation, and consequently increasing proteasome-mediated MYC degradation . This leads to the impairment of MYC-driven gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct binding to MYC, disrupting MYC/MAX heterodimerization, and enhancing MYC degradation . This results in the impairment of MYC-driven gene expression .

Temporal Effects in Laboratory Settings

This compound has shown evidence of in vivo toxicity, which may include on-target and off-target effects . An improved analog, MYCi975, showed remarkable tolerability .

Dosage Effects in Animal Models

This compound has demonstrated significant anti-tumor efficacy in mice . It has a narrow therapeutic index, indicating that the effects of the product vary with different dosages .

Metabolic Pathways

MYC, the target of this compound, is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis . Therefore, this compound likely impacts these metabolic pathways.

Subcellular Localization

Since this compound targets MYC, a nuclear protein, it is likely that this compound also localizes to the nucleus to exert its effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MYCi361 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and yield. The compound is typically supplied as a powder with a purity of ≥ 98% by High-Performance Liquid Chromatography (HPLC). It is stored at -20°C for long-term stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MYCi361 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise oxidierte this compound-Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

MYCi975: An improved analog of MYCi361 with better tolerability and efficacy.

10074-G5: Another small-molecule inhibitor targeting the MYC protein.

10074-A4: Similar to 10074-G5, it inhibits MYC by binding to a specific region of the protein.

JKY-2-169: A small-molecule inhibitor that targets MYC.

7594-0035: Another compound that binds to the MYC protein.

Uniqueness of this compound: this compound is unique due to its ability to enhance MYC phosphorylation and promote its degradation, leading to effective suppression of tumor growth. Its combination with anti-PD1 immunotherapy has shown promising results in enhancing antitumor efficacy .

Eigenschaften

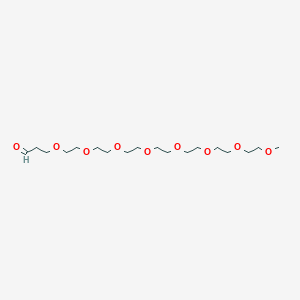

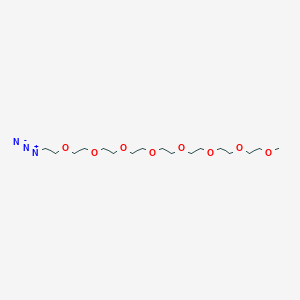

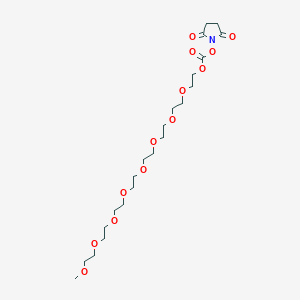

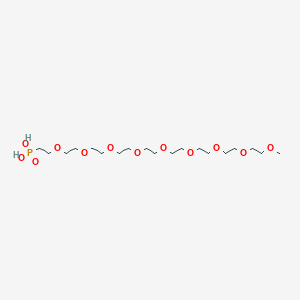

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLCWLSEYDDTCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16ClF9N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of MYCi361 and how does it impact tumor cells?

A1: this compound acts as a small molecule inhibitor of the MYC protein. [] It functions by engaging with MYC inside cells, disrupting the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This disruption leads to the inhibition of MYC-regulated gene expression, ultimately affecting various cellular processes controlled by MYC. Additionally, this compound promotes the phosphorylation of MYC at the threonine-58 residue. [] This phosphorylation event marks the protein for degradation by the proteasome, further decreasing MYC levels within the cell. [] The combined effect of these mechanisms leads to decreased tumor cell proliferation and promotes a form of cell death that is immunogenic, meaning it can trigger an immune response against the tumor. []

Q2: How does this compound treatment influence the tumor microenvironment and the response to anti-PD1 immunotherapy?

A2: Research shows that this compound treatment leads to an increase in tumor-infiltrating lymphocytes, which are immune cells that can recognize and attack cancer cells. [] Additionally, this compound treatment induces the expression of PD-L1 on tumor cells. [] While PD-L1 is often associated with immune evasion, its upregulation in this context, combined with increased immune cell infiltration, suggests that this compound treatment can sensitize tumors to anti-PD1 immunotherapy. [] This sensitization occurs because anti-PD1 therapy works by blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, unleashing the immune system to attack the tumor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)